2-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid
Overview
Description
Synthesis Analysis
The synthesis of complex aromatic compounds often involves the use of reagents that can facilitate the formation of carbon-carbon bonds. For instance, 2-(trifluoromethylsulfonyloxy)pyridine (TFOP) has been used to intermolecularly dehydrate carboxylic acids and aromatic hydrocarbons to yield benzophenones, which suggests that similar reagents or methods could potentially be applied to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of coordination polymers and metal-organic frameworks (MOFs) based on pyridyl oximes and carboxylic acids, as discussed in the second paper, indicates that pyridine derivatives can form complex structures with metals. This could imply that the pyridine moiety in the compound of interest may also exhibit the ability to coordinate with metals or form complex structures .
Chemical Reactions Analysis
The reactivity of pyridine derivatives is a subject of interest in the context of synthesizing antiallergic compounds. For example, the synthesis of 5-oxo-5H- benzopyrano[2,3-b]pyridines from related precursors demonstrates the potential transformations that pyridine derivatives can undergo, which may be relevant to understanding the chemical reactions of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can be influenced by their molecular structure and the substituents attached to the pyridine ring. For instance, the catalytic ability of zinc carboxylate complexes of pyridine dicarboxylic acid suggests that the electronic and steric properties of the pyridine ring can affect the reactivity of the compound . Additionally, the oxidative condensation reactions catalyzed by salicylic acid derivatives to form pyridines indicate that the presence of certain functional groups can facilitate specific chemical transformations .
Scientific Research Applications
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Pharmaceutical Chemistry
- The compound “2-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid” is a chemical that can be used for experimental or research purposes .
- Trifluoromethyl group-containing drugs have been approved by the FDA over the last 20 years . The trifluoromethyl group is one of the pharmacophores in these drugs .
- The compound could potentially be used in the synthesis of new drugs, given its trifluoromethyl group .
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Organic Chemistry
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Proteomics Research
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Medicinal Chemistry
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Fluorine Chemistry
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Drug Synthesis
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Biochemical Research
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Agrochemical Development
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Catalysis
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Electronics
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Peptide Synthesis
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Oligonucleotide Synthesis
Future Directions
Trifluoromethylpyridines, including “2-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid”, are expected to find many novel applications in the future . This is due to their unique physicochemical properties and their potential use in various fields such as medicines, electronics, agrochemicals, and catalysis .
properties
IUPAC Name |
2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO3/c15-14(16,17)10-5-3-9(4-6-10)8-18-7-1-2-11(12(18)19)13(20)21/h1-7H,8H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVYEOVHIKEWCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)O)CC2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379739 | |
Record name | 2-Oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid | |
CAS RN |
66158-46-1 | |
Record name | 2-Oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 66158-46-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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